molecular formula C22H28N4O4S B2672513 Isobutyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946285-32-1

Isobutyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2672513
CAS No.: 946285-32-1
M. Wt: 444.55
InChI Key: XUESNDWPGULMNM-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-aminothiazole. The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 2-aminothiazole derivatives have been synthesized and evaluated for their bioactive properties .


Molecular Structure Analysis

The compound contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Scientific Research Applications

Antibacterial Properties

Research has demonstrated the synthesis and screening of various derivatives with piperazine nucleus for their antibacterial activity. For instance, novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus were synthesized and showed moderate activity against Bacillus subtilis and Escherichia coli, indicating their potential in developing antibacterial agents (Deshmukh et al., 2017).

Anticholinesterase Activity

Compounds bearing piperazine and thiocarbamate moieties, related to the chemical structure , were synthesized and evaluated for their anticholinesterase properties. This study found some derivatives to exhibit inhibitory effects comparable to Donepezil, highlighting their potential in treating conditions like Alzheimer's disease (Mohsen et al., 2014).

Antiamoebic Activity

Thiazolidinone derivatives have been synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. Some compounds demonstrated promising activity, offering a foundation for new treatments against amoebic infections (Mushtaque et al., 2012).

Anticancer and Antifilarial Agents

A study explored the synthesis of 2,4-disubstituted thiazoles and selenazoles, aiming at potential antitumor and antifilarial agents. One compound exhibited significant in vivo antifilarial activity, besides inhibiting leukemia cell proliferation, suggesting its dual therapeutic potential (Kumar et al., 1993).

DNA Binding and Anti-Cancer Studies

The synthesis and evaluation of 1,3,4-thiadiazole derivatives of ibuprofen and ciprofloxacin for their DNA binding capabilities and anticancer activities have been conducted. These studies revealed significant binding to DNA, with one compound showing potent anticancer activity against human hepatocellular carcinoma cell lines, further emphasizing the potential of such derivatives in cancer therapy (Farooqi et al., 2018).

Future Directions

The development of new compounds with the 2-aminothiazole scaffold could be a promising direction for future research, given its broad pharmacological spectrum . Further studies are needed to fully understand the properties and potential applications of this specific compound.

Properties

IUPAC Name

2-methylpropyl N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-15(2)13-30-22(29)24-21-23-18(14-31-21)12-20(28)26-10-8-25(9-11-26)19-6-4-17(5-7-19)16(3)27/h4-7,14-15H,8-13H2,1-3H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUESNDWPGULMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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